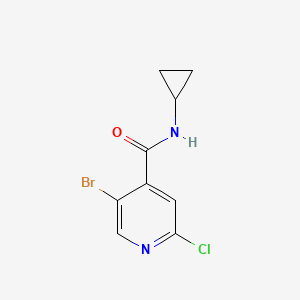

5-Bromo-2-chloro-N-cyclopropylisonicotinamide

Description

General Overview of Heterocyclic Compounds and Their Research Significance

Heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures containing at least one atom other than carbon within the ring. google.com Nitrogen, oxygen, and sulfur are the most common heteroatoms. google.com This structural feature imparts unique chemical and physical properties, making them indispensable in various scientific disciplines, particularly medicinal chemistry. cato-chem.com In fact, it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring, a statistic that underscores their importance in modern drug design. bldpharm.com

The presence of heteroatoms allows for a wide range of chemical modifications, enabling researchers to fine-tune properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. bldpharm.com These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. The versatility of heterocyclic scaffolds has led to their incorporation in a vast array of therapeutic agents, including antibiotics, anticancer drugs, antivirals, and anti-inflammatory agents. google.comcato-chem.com Advances in synthetic methodologies, such as metal-catalyzed cross-coupling reactions, have further expanded the ability of chemists to create diverse libraries of functionalized heterocycles for screening and development. bldpharm.com

Contextualization of Pyridine (B92270) and Isonicotinamide (B137802) Scaffolds

Among the vast family of nitrogen-containing heterocycles, the pyridine ring holds a privileged position. researchgate.net Pyridine (C₅H₅N), an isostere of benzene, was first isolated in the mid-19th century. nih.gov Its structure was confirmed later by Wilhelm Körner and James Dewar. nih.gov The incorporation of a nitrogen atom into the six-membered aromatic ring significantly alters its electronic properties, making it a versatile scaffold in both industrial and pharmaceutical chemistry. researchgate.netnih.gov

Isonicotinamide, or pyridine-4-carboxamide, is a derivative of isonicotinic acid, one of the three isomers of pyridine carboxylic acid. nih.govscite.ai These isomers have historically been the foundation for a plethora of drugs targeting a wide range of diseases, including tuberculosis, cancer, and diabetes. scite.ai The isonicotinamide scaffold itself is a key component in numerous bioactive molecules and serves as a versatile building block for the synthesis of more complex chemical entities. scite.airesearchgate.net

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in chemical synthesis. bldpharm.com Halogens are highly electronegative, and their incorporation can dramatically alter a molecule's properties.

The introduction of halogens can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Halogen atoms, particularly bromine and iodine, can participate in "halogen bonding," a noncovalent interaction similar to hydrogen bonding, which can be exploited in drug design and the formation of supramolecular structures. google.comscholarsresearchlibrary.com Furthermore, halogenation increases a molecule's lipophilicity, which can affect its ability to cross biological membranes. google.com The specific halogen used can be tuned to achieve desired effects, as polarizability and electronegativity vary down the group. google.comgoogle.com This strategic modification is a key tool for medicinal chemists seeking to optimize lead compounds into viable drug candidates. bldpharm.com

| Property | Effect of Halogen Introduction | Trend (F > Cl > Br > I) | Significance in Chemical Research |

|---|---|---|---|

| Electronegativity | Increases polarity of the C-X bond. | Decreases down the group. | Affects dipole moment, solubility, and reactivity. google.com |

| Lipophilicity | Generally increases the molecule's affinity for nonpolar environments. | Increases down the group. | Impacts membrane permeability and bioavailability. google.com |

| Halogen Bonding | Enables specific noncovalent interactions with electron donors. | Strength increases down the group (I > Br > Cl). google.com | Used in drug design for target binding and in crystal engineering. scholarsresearchlibrary.com |

| Metabolic Stability | Can block sites of metabolic oxidation. | Varies with halogen and position. | Enhances the half-life of drug candidates. |

The cyclopropyl (B3062369) group is the smallest possible carbocyclic ring, consisting of three carbon atoms. Its unique structure results in significant ring strain and unusual bonding, often described by the Walsh or Coulson-Moffitt models. These properties make the cyclopropyl group more than just a simple alkyl substituent; it can act as a "cy-π" system, exhibiting properties somewhat analogous to a carbon-carbon double bond.

When incorporated into molecules, the cyclopropyl moiety offers several advantages. It introduces conformational rigidity, which can be beneficial for locking a molecule into a bioactive conformation and improving binding affinity to a target protein. The small, rigid nature of the ring can also serve as a steric shield, and it is often used as a bioisosteric replacement for other groups. In recent years, numerous drugs approved by the U.S. Food and Drug Administration contain a cyclopropyl motif, highlighting its importance in modern medicinal chemistry. The N-cyclopropyl amide linkage combines the properties of the robust amide bond with the unique conformational and electronic features of the cyclopropyl ring, making it a valuable functional group in the design of novel chemical entities.

Specific Research Focus on 5-Bromo-2-chloro-N-cyclopropylisonicotinamide

The compound this compound is a distinct chemical entity that combines the key structural features discussed above. It is built upon an isonicotinamide scaffold, which is heavily functionalized with two different halogen atoms (bromo and chloro) and possesses an N-cyclopropyl amide group.

While extensive peer-reviewed studies on the specific applications of this compound are not widely available in public literature, its structure is indicative of its role as a specialized chemical intermediate or building block in organic synthesis. Chemical suppliers list it as a commercially available research chemical, confirming its use within the scientific community. cato-chem.combldpharm.com Its precursor, 5-bromo-2-chloroisonicotinic acid, is itself a subject of synthetic methodology patents, suggesting a demand for these types of functionalized pyridine cores. google.com

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₈BrClN₂O |

| Molecular Weight | 275.53 g/mol |

| CAS Number | 1862872-66-9 bldpharm.com |

Rationale for Investigating this compound

The rationale for the synthesis and investigation of this compound stems from its potential as a versatile building block for creating more complex molecules, particularly in the realm of drug discovery and agrochemicals. The strategic placement of multiple reactive sites on the molecule allows for a variety of subsequent chemical transformations.

The chlorine atom at the 2-position and the bromine atom at the 5-position of the pyridine ring are susceptible to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse substituents. This multi-handle approach enables the rapid generation of a library of complex derivatives from a single, well-defined intermediate. Structurally similar compounds, such as 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, are documented in patents as key intermediates in the synthesis of complex therapeutic agents.

Therefore, the investigation into this compound is driven by its utility in synthetic chemistry. It provides a pre-functionalized scaffold that combines the modulated electronics of a di-halogenated pyridine ring with the desirable conformational properties of an N-cyclopropyl amide, making it a valuable tool for researchers aiming to construct novel and potentially bioactive compounds.

Scope and Objectives of Academic Research on this compound

Academic and industrial research involving this compound is primarily centered on its utility as a specialized chemical intermediate for the synthesis of more complex molecular architectures. The compound itself is not typically the end-goal for therapeutic application, but rather a critical building block in multi-step synthetic pathways.

The principal objective for utilizing this compound is to leverage its distinct structural features for the creation of novel compound libraries in drug discovery programs. The molecule possesses several points of chemical reactivity that can be selectively addressed:

The Bromine Atom: Located at the 5-position of the pyridine ring, the bromine atom is an ideal site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling systematic investigation of structure-activity relationships (SAR).

The Chlorine Atom: The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of nitrogen, oxygen, or sulfur-based nucleophiles, further expanding the molecular diversity that can be generated from this single intermediate.

The N-cyclopropylamide Moiety: This functional group can influence the conformation and binding of the final molecule to its biological target. The cyclopropyl group, in particular, is a rigid and compact substituent that is often used in medicinal chemistry to improve metabolic stability and binding affinity.

Therefore, the scope of research is not to investigate the biological activity of this compound itself, but to use it as a starting material. The key objective is the efficient and modular synthesis of new chemical entities for screening against various biological targets, including enzymes, receptors, and ion channels, in the pursuit of new therapeutic agents.

Detailed Research Findings

As a chemical intermediate, detailed research findings focus on its properties and synthesis rather than biological activity. The compound is synthesized from its precursor, 5-Bromo-2-chloroisonicotinic acid, by converting the carboxylic acid to an amide through reaction with cyclopropylamine (B47189). The precursor acid itself is a versatile intermediate used in pharmaceutical and agrochemical research. indiamart.com

The value of this compound lies in its predictable reactivity, allowing chemists to design and execute complex synthetic routes with high efficiency. Its di-halogenated nature permits selective, stepwise functionalization, providing precise control over the final molecular structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1862872-66-9 |

| Molecular Formula | C9H8BrClN2O |

| Molecular Weight | 275.53 g/mol |

| Canonical SMILES | C1CC1NC(=O)C2=CN=C(C=C2Br)Cl |

| Physical Form | Solid (Predicted/Typical) |

Table 2: Properties of Precursor Compound 5-Bromo-2-chloroisonicotinic acid

| Property | Value |

|---|---|

| CAS Number | 886365-31-7 |

| Molecular Formula | C6H3BrClNO2 |

| Molecular Weight | 236.45 g/mol |

| Boiling Point | 419.3 °C at 760 mmHg ichemical.com |

| Density | 1.917 g/cm³ ichemical.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-N-cyclopropylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN2O/c10-7-4-12-8(11)3-6(7)9(14)13-5-1-2-5/h3-5H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPTYDUNEZXTQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=NC=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemodivergent Approaches for 5 Bromo 2 Chloro N Cyclopropylisonicotinamide

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 5-Bromo-2-chloro-N-cyclopropylisonicotinamide identifies the N-cyclopropyl amide bond as the most strategic disconnection. This primary disconnection simplifies the target molecule into two key building blocks: the activated carboxylic acid derivative of 5-bromo-2-chloroisonicotinic acid and cyclopropylamine (B47189). This approach is advantageous as it allows for the late-stage introduction of the cyclopropylamine moiety, a common strategy in medicinal chemistry to facilitate the synthesis of analog libraries.

Identification of Key Precursors and Synthetic Intermediates

Following the primary disconnection, the key precursor is identified as 5-bromo-2-chloroisonicotinic acid . Further deconstruction of this intermediate reveals several potential synthetic pathways starting from simpler, commercially available pyridine (B92270) derivatives. The strategic placement of the bromo and chloro substituents on the pyridine ring is the central challenge, and thus, precursors for various halogenation strategies are considered. These include:

2,5-Dichloropyridine (B42133) : A precursor for a route involving a halogen exchange reaction.

2-Chloroisonicotinic acid : A substrate for regioselective bromination.

5-Bromoisonicotinic acid : A substrate for regioselective chlorination.

Isonicotinic acid : A fundamental starting material requiring two selective halogenation steps.

Direct Synthetic Routes

Direct synthetic routes to this compound primarily focus on the construction of the 5-bromo-2-chloroisonicotinic acid core, followed by amidation. The sequence and methodology of the halogenation steps are critical for the efficiency and selectivity of the synthesis.

Halogenation Strategies at the Pyridine Ring

The introduction of bromine and chlorine atoms at the C5 and C2 positions of the isonicotinic acid scaffold, respectively, requires careful consideration of the directing effects of the existing substituents. The electron-withdrawing nature of the carboxylic acid and the chloro group deactivates the pyridine ring towards electrophilic substitution, making harsh reaction conditions often necessary.

One viable approach is the regioselective bromination of a 2-chloropyridine (B119429) derivative. Starting with 2-chloroisonicotinic acid, the introduction of a bromine atom is directed to the C5 position due to the combined directing effects of the chloro and carboxyl groups.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) in the presence of a strong acid catalyst. The acidic conditions protonate the pyridine nitrogen, further deactivating the ring and influencing the regiochemical outcome. The reaction typically requires elevated temperatures to proceed at a reasonable rate.

| Starting Material | Brominating Agent | Catalyst/Solvent | Key Features |

| 2-Chloroisonicotinic acid | N-Bromosuccinimide (NBS) | Sulfuric acid | Direct bromination at C5. Reaction requires forcing conditions. |

| 2-Chloropyridine | Bromine | Oleum | Can be a precursor to the isonicotinic acid, but oxidation of a methyl group at C4 would be necessary. |

This table is generated based on established principles of pyridine chemistry and may not represent directly reported experimental data for this specific transformation.

An alternative strategy involves the regioselective chlorination of a 5-bromopyridine precursor. The synthesis of 5-bromo-2-chloroisonicotinic acid can be achieved from 2-amino-5-bromopyridine (B118841) through a Sandmeyer reaction. This classical method involves the diazotization of the amino group followed by treatment with a chloride source, typically cuprous chloride.

Another approach starts with 2,5-dichloropyridine. A patent describes a method where 2,5-dichloropyridine is treated to selectively displace one of the chloro groups with a bromo group, followed by a hydroxylation step to yield 5-bromo-2-chloroisonicotinic acid. google.com

| Starting Material | Chlorinating/Transforming Reagents | Key Features | Reference |

| 5-Bromo-2-aminopyridine | NaNO₂, HCl, CuCl | Sandmeyer reaction for introduction of the chloro group. | General Method |

| 2,5-Dichloropyridine | Displacement and Hydroxylation reagents | Halogen exchange followed by formation of the carboxylic acid. | google.com |

Formation of the N-Cyclopropyl Amide Linkage

The final step in the synthesis of this compound is the formation of the amide bond between 5-bromo-2-chloroisonicotinic acid and cyclopropylamine. This transformation is typically achieved using a variety of coupling agents that activate the carboxylic acid.

Commonly employed coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. More modern and highly efficient coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also well-suited for this type of transformation, particularly when dealing with less reactive amines or acids.

The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) at room temperature. A tertiary amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is usually added to neutralize the acid formed during the reaction and to facilitate the coupling process.

| Carboxylic Acid | Amine | Coupling Agent/Additive | Base/Solvent |

| 5-Bromo-2-chloroisonicotinic acid | Cyclopropylamine | HATU | DIPEA/DMF |

| 5-Bromo-2-chloroisonicotinic acid | Cyclopropylamine | EDC/HOBt | TEA/DCM |

This table presents common conditions for amide bond formation and serves as a general guideline.

Amidation Reactions with Cyclopropylamine

The most direct and common method for synthesizing this compound is through the amidation of its corresponding carboxylic acid precursor, 5-bromo-2-chloroisonicotinic acid. This reaction follows the principles of nucleophilic acyl substitution, where the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the activated carbonyl carbon of the isonicotinic acid derivative.

The process typically involves two main stages:

Activation of the Carboxylic Acid : The carboxylic acid group of 5-bromo-2-chloroisonicotinic acid is converted into a more reactive intermediate to facilitate the nucleophilic attack by the weakly basic cyclopropylamine. A common approach is the conversion of the carboxylic acid to an acyl chloride. This is often achieved using a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, creating a highly electrophilic acyl chloride.

Amide Bond Formation : The resulting 5-bromo-2-chloroisonicotinoyl chloride is then reacted with cyclopropylamine. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating a chloride ion and forming the stable amide bond, yielding the final product. A base, such as triethylamine or pyridine, is often added to neutralize the hydrogen chloride (HCl) gas that is generated during the reaction.

An analogous procedure is reported for the synthesis of the isomeric compound 5-bromo-2-chloro-N-cyclopropylnicotinamide, where 5-bromo-2-chloronicotinic acid is first refluxed with thionyl chloride to form the acyl chloride. guidechem.com This intermediate is then reacted with cyclopropylamine at an elevated temperature (e.g., 80°C) in a solvent like toluene (B28343) to yield the final amide product with high efficiency. guidechem.com

Optimized Conditions for Amide Bond Formation

Optimizing the conditions for amide bond formation is crucial for achieving high yields, purity, and process efficiency. researchgate.netresearchgate.net Research into amidation reactions has identified several key factors, including the choice of coupling agents, solvents, and bases. researchgate.net

Coupling Agents: Beyond the acyl chloride method, various coupling agents can be employed to facilitate the reaction directly from the carboxylic acid, avoiding the need to isolate the often-sensitive acyl chloride intermediate. These reagents activate the carboxylic acid in situ.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU are highly efficient for forming amide bonds, particularly in cases of sterically hindered reactants or for minimizing side reactions.

Mukaiyama Reagent: Novel reagents, such as imidazolium (B1220033) salt-supported 2-chloropyridinium salts, have been developed as efficient condensation agents for amide bond formation under mild conditions. researchgate.net These can offer advantages in product isolation and purification. researchgate.net

The selection of the optimal coupling agent depends on the specific substrates, desired reaction conditions (temperature, time), and cost considerations for large-scale production.

| Parameter | Reagents/Conditions | Rationale/Considerations |

| Activation Method | Thionyl Chloride, Oxalyl Chloride | Forms a highly reactive acyl chloride; may require higher temperatures and handling of corrosive byproducts. |

| Coupling Agents | EDC, DCC, HATU, PyBOP | Allows for one-pot reaction under milder conditions; reduces the need to handle unstable intermediates. Byproducts can sometimes complicate purification. |

| Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | Neutralizes acidic byproducts (e.g., HCl), driving the reaction to completion. The choice of base can influence reaction rates and side product formation. |

| Solvents | Dichloromethane (DCM), Toluene, Acetonitrile (B52724), N,N-Dimethylformamide (DMF) | The solvent must dissolve the reactants and should be inert to the reaction conditions. Polarity can influence reaction rates. |

Alternative and Convergent Synthetic Pathways

While the linear approach of forming the acid and then the amide is common, alternative strategies can offer advantages in terms of efficiency and the ability to introduce molecular diversity.

Sequential Functionalization Strategies

A sequential functionalization strategy involves building the core heterocyclic scaffold step-by-step from simpler starting materials. A plausible pathway for synthesizing the key precursor, 5-bromo-2-chloroisonicotinic acid, starts with a commercially available pyridine derivative.

One patented method begins with 2,5-dichloropyridine as the raw material. google.com The synthesis proceeds through the following steps:

Halogen Exchange: The 5-chloro substituent on the pyridine ring is selectively replaced with a bromo group. This is achieved through a substitution reaction under the influence of a suitable solvent and catalyst to yield 5-bromo-2-chloropyridine (B1630664). google.com

Carboxylation: The 5-bromo-2-chloropyridine intermediate is then functionalized at the 4-position to introduce the carboxylic acid group, thereby generating 5-bromo-2-chloroisonicotinic acid. google.com

This step-wise approach allows for the controlled introduction of each functional group onto the pyridine ring, ensuring the correct final arrangement of substituents before the final amidation step.

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions are highly valued in modern organic synthesis for their efficiency, reduced waste, and operational simplicity. rsc.orgnih.gov In the context of this compound synthesis, a one-pot approach would involve combining the starting materials (5-bromo-2-chloroisonicotinic acid, a coupling agent, and cyclopropylamine) in a single reaction vessel without the isolation of intermediates. researchgate.net

Process Optimization and Scalability Studies in Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, and reproducibility.

Influence of Reaction Parameters (Temperature, Solvent, Catalyst)

The key parameters that influence the amidation reaction's outcome include temperature, solvent choice, and the presence or absence of a catalyst.

Temperature: Reaction temperature significantly affects the rate of amide bond formation. Reactions involving highly reactive acyl chlorides may proceed readily at room temperature or with gentle heating (e.g., 80°C), while those using coupling agents might require specific temperature profiles to balance the rate of activation with potential side reactions. guidechem.comresearchgate.net Increasing the temperature can improve reaction speed but may also lead to the degradation of reactants or products, or promote the formation of impurities. researchgate.net For instance, in some oxidative amidation reactions, raising the temperature from 25°C to 65°C resulted in a significant yield increase. researchgate.net

Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (DCM), acetonitrile, or toluene are commonly used. The solvent's polarity can influence the solubility of reactants and the stability of intermediates. For example, N,N-Dimethylformamide (DMF) is often used for its ability to dissolve a wide range of substrates and for its high boiling point, which allows for reactions to be conducted at elevated temperatures.

Catalyst: While many amidation reactions are stoichiometric, catalytic approaches are being developed. For example, certain catalysts can facilitate the direct amidation of carboxylic acids with amines, although this is less common for specialized substrates. In reactions involving coupling agents, the agent itself is a stoichiometric reagent, but its efficiency can be influenced by catalytic additives such as 4-dimethylaminopyridine (B28879) (DMAP).

| Parameter | Variation | Potential Impact on Synthesis |

| Temperature | Low (0 - 25°C) | Slower reaction rate; may improve selectivity and reduce byproduct formation. |

| High (50 - 110°C) | Faster reaction rate; may lead to degradation or increased impurity levels. guidechem.comresearchgate.net | |

| Solvent | Non-polar (e.g., Toluene) | Favorable for reactions involving less polar intermediates. guidechem.com |

| Polar Aprotic (e.g., DMF, Acetonitrile) | Good solvating power for a wide range of reactants and reagents. researchgate.net | |

| Reagent Stoichiometry | Excess Amine | Can help drive the reaction to completion but requires removal during workup. |

| Equimolar Amounts | More atom-economical but may result in incomplete conversion without optimized conditions. |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact and maximizing efficiency. Key areas of consideration include the choice of solvents, the use of catalytic reagents, and maximizing atom economy.

The formation of the amide bond is a transformation that traditionally can rely on solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM), which are associated with environmental and health concerns. Green chemistry encourages the substitution of these with more benign alternatives. Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable green alternatives for amide synthesis. Additionally, neoteric solvents such as ionic liquids and deep eutectic solvents are being explored for their potential to replace hazardous volatile organic compounds (VOCs). In some instances, water can also be utilized as a green solvent for amide bond formation, significantly reducing the environmental footprint of the synthesis.

To improve the atom economy of the synthesis, catalytic methods for amide bond formation are preferred over the use of stoichiometric activating agents, which generate significant waste. Catalytic direct amidation, where a carboxylic acid and an amine react to form an amide with the only byproduct being water, is a highly atom-economical approach. Various catalysts, including those based on boron and metals like zirconium and iron, have been developed for this purpose. Enzymatic catalysis, for example, using Candida antarctica lipase (B570770) B (CALB), offers a sustainable and efficient method for amide bond formation under mild conditions and often in green solvents, leading to high yields and purity without the need for extensive purification.

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to green synthetic design. By employing catalytic direct amidation, the atom economy of the synthesis of this compound can be significantly improved compared to methods that use coupling reagents, as the latter generate stoichiometric amounts of byproducts that are not incorporated into the final molecule.

Table 1: Comparison of Solvents for Amide Synthesis

| Solvent | Classification | Green Chemistry Considerations |

| Dichloromethane (DCM) | Halogenated | Volatile, suspected carcinogen, environmental persistence. |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Reproductive toxicity, high boiling point makes removal difficult. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | Derived from renewable resources, lower toxicity, readily recyclable. |

| Cyclopentyl methyl ether (CPME) | Ether | Low peroxide formation, high boiling point, and low water miscibility. |

| Water | Aqueous | Non-toxic, non-flammable, environmentally benign. |

| Ionic Liquids | Neoteric | Low volatility, tunable properties, potential for recyclability. |

Yield Enhancement and Purity Control Methodologies

Optimizing the reaction conditions is crucial for enhancing the yield and ensuring the high purity of this compound. This involves a systematic approach to selecting reagents, catalysts, solvents, and reaction parameters, as well as employing effective purification techniques.

The primary synthetic step is the coupling of 5-bromo-2-chloroisonicotinic acid with cyclopropylamine. The yield of this amidation reaction can be maximized by carefully selecting the coupling agent if a direct catalytic approach is not used. However, to align with green chemistry principles, optimization of catalytic conditions is preferable. For instance, in a boronic acid-catalyzed amidation, the concentration of the catalyst, temperature, and method of water removal (e.g., azeotropic distillation or use of molecular sieves) are critical parameters to optimize. Similarly, for enzymatic reactions, factors such as enzyme loading, temperature, and substrate concentration need to be fine-tuned to achieve the highest possible conversion rate and yield.

The choice of base, if required, can also influence the reaction outcome. Non-nucleophilic organic bases are often employed to neutralize any acidic byproducts without interfering with the desired reaction. The reaction temperature and time are also critical; higher temperatures can sometimes lead to side reactions and impurity formation, necessitating a balance between reaction rate and selectivity.

Purity control begins with the quality of the starting materials, 5-bromo-2-chloroisonicotinic acid and cyclopropylamine. The purification of the final product is a critical step to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques for amide compounds include:

Crystallization: This is a highly effective method for purifying solid compounds. The selection of an appropriate solvent system is key to obtaining high-purity crystals with a good recovery rate.

Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases is a versatile technique for separating the desired product from impurities, especially for non-crystalline products or when impurities have similar solubility profiles.

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities or byproducts from the reaction mixture. For instance, washing the organic layer containing the product with an acidic or basic aqueous solution can remove basic or acidic impurities, respectively.

In-process monitoring of the reaction using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is essential for determining the reaction endpoint and identifying the formation of any significant impurities. This allows for timely adjustments to the reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts.

Table 2: Factors Influencing Yield and Purity in the Synthesis of this compound

| Factor | Influence on Yield | Influence on Purity | Optimization Considerations |

| Catalyst | Can significantly increase reaction rate and conversion. | Can improve selectivity and reduce side reactions. | Screening different catalysts (e.g., boronic acids, enzymes), optimizing catalyst loading. |

| Solvent | Affects solubility of reactants and catalyst, can influence reaction rate. | Can impact side reaction pathways and ease of product isolation. | Selection of green solvents with appropriate physical properties. |

| Temperature | Higher temperatures generally increase reaction rate. | Can lead to thermal degradation or formation of byproducts. | Finding the optimal temperature for maximum conversion and minimal impurity formation. |

| Reaction Time | Insufficient time leads to incomplete reaction; excessive time can increase byproducts. | Longer reaction times may lead to product degradation. | Monitoring the reaction progress to determine the optimal endpoint. |

| Purification Method | The efficiency of the method determines the final isolated yield. | Crucial for removing impurities to meet required specifications. | Selecting the most effective method (crystallization, chromatography) and optimizing conditions. |

Advanced Spectroscopic and Crystallographic Elucidation of 5 Bromo 2 Chloro N Cyclopropylisonicotinamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. Through the application of one-dimensional and two-dimensional NMR experiments, a complete and detailed picture of the atomic connectivity and spatial relationships within the 5-Bromo-2-chloro-N-cyclopropylisonicotinamide molecule has been established.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the cyclopropyl (B3062369) group. The chemical shifts (δ) of the two aromatic protons would be influenced by the deshielding effects of the electronegative bromine and chlorine atoms, as well as the nitrogen atom in the pyridine ring, typically appearing in the downfield region. The cyclopropyl protons would exhibit more complex splitting patterns in the upfield region of the spectrum due to geminal and vicinal couplings.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 8.0 - 8.5 | s | - |

| Aromatic CH | 7.5 - 8.0 | s | - |

| NH | 7.0 - 7.5 | br s | - |

| Cyclopropyl CH | 2.8 - 3.2 | m | - |

| Cyclopropyl CH₂ | 0.6 - 1.2 | m | - |

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring will be significantly affected by the attached halogen atoms and the nitrogen atom. The carbonyl carbon of the amide group is expected to appear at a characteristic downfield shift. The carbons of the cyclopropyl group will resonate in the upfield region.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165 - 175 |

| Aromatic C-Cl | 150 - 160 |

| Aromatic C-Br | 115 - 125 |

| Aromatic CH | 140 - 150 |

| Aromatic CH | 120 - 130 |

| Aromatic C-C(O) | 135 - 145 |

| Cyclopropyl CH | 20 - 30 |

| Cyclopropyl CH₂ | 5 - 15 |

Note: This is a predicted data table. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions, helping to identify adjacent protons. For instance, correlations between the methine and methylene (B1212753) protons of the cyclopropyl group would be observed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). It is invaluable for connecting different fragments of the molecule, such as linking the cyclopropyl group to the amide nitrogen and the amide group to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of their presence in the molecule.

Different ionization techniques can be employed to generate ions for mass analysis, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being common choices for this type of molecule.

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. It is particularly useful for obtaining accurate molecular weight information with minimal fragmentation.

Atmospheric Pressure Chemical Ionization (APCI): APCI is a slightly more energetic ionization method that can also provide molecular weight information but may induce more fragmentation. The analysis of these fragmentation patterns can provide valuable structural information, helping to piece together the different components of the molecule. For instance, cleavage of the amide bond or fragmentation of the pyridine ring would produce characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Detailed experimental IR and Raman spectroscopic data for this compound are not available in the current body of scientific literature. Therefore, a specific analysis of its vibrational modes and the definitive identification of its functional groups based on this data cannot be provided.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

There are no published X-ray crystallographic studies for this compound. Consequently, information regarding its crystal structure, molecular conformation, and intermolecular interactions is not available.

Crystal Growth and Data Collection Methodologies

As no crystallographic studies have been published, there is no information on the methodologies used for the crystal growth and X-ray data collection for this specific compound.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)

Without a determined crystal structure, an analysis of the intermolecular interactions, such as hydrogen and halogen bonding, within the solid-state architecture of this compound is not possible.

Polymorphism and Cocrystal Formation Research

There is no published research on the polymorphic forms or the cocrystal engineering of this compound.

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Chloro N Cyclopropylisonicotinamide

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring in 5-Bromo-2-chloro-N-cyclopropylisonicotinamide is electron-deficient, a characteristic that is enhanced by the presence of two electron-withdrawing halogen substituents. This electronic profile makes the compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The mechanism of these reactions typically involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group, which restores the aromaticity of the ring. libretexts.org

Selective Displacement of Bromine and Chlorine Atoms

In dihalogenated pyridine systems like 5-bromo-2-chloropyridine (B1630664), the position of nucleophilic attack is dictated by the electronic activation of the carbon-halogen bonds. The chlorine atom at the C2-position is generally more activated towards nucleophilic attack than the bromine atom at the C5-position. This selectivity is attributed to the strong electron-withdrawing inductive effect of the ring nitrogen, which is most pronounced at the ortho (C2) and para (C4) positions, thereby stabilizing the anionic Meisenheimer intermediate formed during the reaction. youtube.comnih.gov Consequently, nucleophiles will preferentially displace the chloride at the C2-position.

Reactivity Profile with Various Nucleophiles

The reaction of 5-bromo-2-chloropyridine analogs with a range of nucleophiles demonstrates a predictable pattern of reactivity, primarily at the C2 position.

N-Nucleophiles: Amines are common nucleophiles in SNAr reactions with halopyridines. For instance, the reaction of 5-bromo-2-chloropyridine with various amines under appropriate conditions leads to the formation of 2-amino-5-bromopyridine (B118841) derivatives. sigmaaldrich.com

O-Nucleophiles: Alkoxides and phenoxides can displace the C2-chloride to form the corresponding ethers.

S-Nucleophiles: Thiolates readily react to form thioethers at the C2-position.

The general reactivity trend for leaving groups in SNAr reactions is F > Cl ≈ Br > I, which is due to the high electronegativity of fluorine stabilizing the intermediate complex. nih.govrsc.org

Table 1: Representative SNAr Reactions on 5-Bromo-2-chloropyridine Analogs

| Nucleophile | Product | Position of Substitution | Reference |

| Hydrazine | 2-Bromo-5-hydrazinylpyridine | C5 (via rearrangement/specific conditions) | |

| Amines | 2-Amino-5-bromopyridine derivatives | C2 | sigmaaldrich.com |

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds, and they exhibit different selectivity rules compared to SNAr reactions. mdpi.com In these reactions, the relative reactivity of carbon-halogen bonds is reversed, with the order typically being C-I > C-Br > C-Cl. researchgate.netillinois.edu This differential reactivity allows for the selective functionalization of the C-Br bond at the C5-position while leaving the more robust C-Cl bond at the C2-position intact for subsequent transformations.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig Amination)

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, enabling a wide range of transformations on halo-heterocycles. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. illinois.edu For a 5-bromo-2-chloropyridine substrate, the Suzuki-Miyaura reaction will selectively occur at the C5-position, coupling with various aryl- or vinyl-boronic acids or esters to yield 5-aryl-2-chloropyridine derivatives. mdpi.comresearchgate.netresearchgate.net This is a highly reliable method for constructing biaryl structures. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org It is anticipated that this compound would react with various alkenes at the C5-position under Heck conditions to form 5-alkenyl-2-chloropyridine derivatives. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction of a 5-bromo-2-chloropyridine analog with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would selectively yield a 5-alkynyl-2-chloropyridine. soton.ac.ukresearchgate.netwikipedia.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org In contrast to the SNAr reaction, which favors substitution at C2, the Buchwald-Hartwig amination on a 5-bromo-2-chloropyridine substrate can be directed to the C5 position. researchgate.net This allows for the synthesis of 5-amino-2-chloropyridine derivatives, complementing the selectivity of nucleophilic substitution. organic-chemistry.org

Table 2: Predicted Selectivity of Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Position of Reaction | Predicted Product Type |

| Suzuki-Miyaura | Aryl/Vinylboronic Acid | C5 | 5-Aryl/Vinyl-2-chloro-N-cyclopropylisonicotinamide |

| Heck | Alkene | C5 | 5-Alkenyl-2-chloro-N-cyclopropylisonicotinamide |

| Sonogashira | Terminal Alkyne | C5 | 5-Alkynyl-2-chloro-N-cyclopropylisonicotinamide |

| Buchwald-Hartwig | Amine | C5 | 5-Amino-2-chloro-N-cyclopropylisonicotinamide |

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the Ullmann-type couplings, are among the oldest cross-coupling methods and remain valuable for forming carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org

Ullmann Condensation: This reaction can be used to form C-N, C-O, and C-S bonds. wikipedia.org For a substrate like this compound, an Ullmann reaction with an amine (Goldberg reaction), an alcohol/phenol, or a thiol would likely show selectivity for the more reactive C-Br bond at the C5-position, especially under modern, milder conditions using appropriate ligands. nih.gov However, traditional Ullmann conditions often require harsh temperatures, which can sometimes lead to reduced selectivity. wikipedia.org

Copper-Catalyzed C-C Coupling: Copper can also catalyze the coupling of organozinc or organoboron reagents with aryl halides. rsc.orgnih.gov These reactions can provide an alternative to palladium-catalyzed methods for functionalizing the C5-position.

Catalyst Optimization and Mechanistic Investigations

Currently, there are no published studies focusing on the optimization of catalysts for reactions involving this compound. Consequently, there is no available data on reaction yields, turnover numbers, or catalyst stability in the context of this specific substrate. Mechanistic investigations, which are crucial for understanding reaction pathways and for the rational design of new synthetic methods, have also not been reported.

Reactions Involving the N-Cyclopropyl Amide Moiety

The N-cyclopropyl amide moiety is a key structural feature, yet its specific reactivity in this molecule has not been documented.

Transformations at the Amide Nitrogen

No research has been published detailing transformations at the amide nitrogen of this compound. This includes reactions such as N-alkylation, N-arylation, or hydrolysis under various conditions.

Reactions of the Cyclopropyl (B3062369) Ring

The cyclopropyl group is known to undergo ring-opening reactions under certain conditions. However, there is no specific information available regarding the behavior of the cyclopropyl ring in this compound when subjected to reagents that could promote such transformations.

Electrophilic Aromatic Substitution (EAS) Potential of the Pyridine Ring

The pyridine ring in this compound is substituted with both an electron-withdrawing chloro group and a bromo group. While general principles of electrophilic aromatic substitution on pyridine rings are well-established, the specific directing effects and reactivity of this particular substitution pattern have not been experimentally determined. There are no published examples of EAS reactions, such as nitration, halogenation, or Friedel-Crafts reactions, being performed on this compound.

Oxidation and Reduction Pathways

The potential oxidation and reduction pathways of this compound remain unexplored. There is no literature describing the behavior of this molecule in the presence of common oxidizing or reducing agents. Such studies would be valuable in determining the stability of the various functional groups and for the potential synthesis of new derivatives.

Photochemical Reactivity Studies

The photochemical reactivity of this compound has not been investigated. The presence of chromophores such as the pyridine ring and the amide group suggests that it may undergo photochemical transformations, but no studies have been conducted to explore this aspect of its chemistry.

Computational and Theoretical Investigations of 5 Bromo 2 Chloro N Cyclopropylisonicotinamide

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometry Optimization and Conformational Analysis

A geometry optimization would be the first step in a computational study. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, known as the global minimum. For a flexible molecule like 5-Bromo-2-chloro-N-cyclopropylisonicotinamide, which contains a rotatable cyclopropylamide group, a conformational analysis would be necessary to identify the most stable conformers. This would involve systematically rotating the single bonds and calculating the energy of each resulting conformation. The results would provide insights into the molecule's preferred three-dimensional shape.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

Once the optimized geometry is obtained, an electronic structure analysis could be performed. This would include the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A map of the electrostatic potential could also be generated to visualize the charge distribution and identify electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as bond stretching or bending. These theoretical spectra can be compared with experimental data to confirm the molecule's structure. The analysis also serves to confirm that the optimized geometry is a true energy minimum, as all calculated frequencies for a stable structure should be real (i.e., not imaginary).

Transition State Analysis for Reaction Mechanism Elucidation

If this compound were to be studied in the context of a chemical reaction, transition state analysis could be employed to elucidate the reaction mechanism. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy barrier of the reaction, one can determine the reaction rate and gain a deeper understanding of the reaction pathway.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, likely in a solvent such as water, would provide insights into its dynamic behavior. This would include how the molecule's conformation changes over time, its flexibility, and how it interacts with its environment. Such simulations are valuable for understanding how a molecule might behave in a biological system, for example, by observing its interactions with a protein binding site.

Mechanistic Biological Interactions and Pathways of 5 Bromo 2 Chloro N Cyclopropylisonicotinamide Excluding Clinical Outcomes

In Vitro Target Identification and Validation Methodologies

There is no available information from in vitro studies to identify or validate the specific biological targets of 5-Bromo-2-chloro-N-cyclopropylisonicotinamide.

Enzyme Inhibition or Activation Studies

No studies have been published that investigate the inhibitory or activating effects of this compound on any specific enzymes. Therefore, data regarding its enzyme kinetics, potency (such as IC50 or EC50 values), and mechanism of enzymatic interaction are not available.

Receptor Binding Affinity and Selectivity Studies

Information regarding the receptor binding profile of this compound is not present in the current scientific literature. There are no published studies detailing its affinity (e.g., Ki or Kd values) for any specific receptors or its selectivity across different receptor subtypes.

Investigation of Cellular Pathway Modulation

There is no published research on the effects of this compound on cellular pathways.

Protein-Ligand Interaction Mapping

Without identified biological targets, no protein-ligand interaction mapping studies, such as those utilizing molecular probes or other biophysical techniques, have been reported for this compound.

Gene Expression Analysis

No gene expression studies, such as RNA sequencing, have been conducted to determine the downstream effects of this compound on cellular pathways. Consequently, there is no data on which genes or signaling pathways may be modulated by this compound.

Structure-Activity Relationship (SAR) Studies for Biological Activity

Due to the absence of data on the biological activity of this compound, no structure-activity relationship studies have been published. Such studies would require a series of analogous compounds with varying structural motifs to correlate chemical structure with biological function, which has not been undertaken for this particular compound.

Systematic Structural Modifications and Activity Correlations

Information regarding systematic structural modifications of this compound to establish a correlation with its biological activity is not documented in available research. The process of systematically altering a molecule's structure—for instance, by changing substituent groups on the pyridine (B92270) ring or modifying the cyclopropylamide moiety—is a cornerstone of medicinal chemistry. Such studies are crucial for identifying the key pharmacophoric features responsible for a compound's biological effects. Without this data, the specific contributions of the bromo, chloro, and N-cyclopropyl groups to its potential activity remain speculative.

Bioisosteric Replacement Strategies for Enhanced Activity

There is no published research on the application of bioisosteric replacement strategies to enhance the activity of this compound. Bioisosterism, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a common technique used to improve a compound's pharmacological profile. Examples would include replacing the bromine or chlorine atoms with other halogens or pseudo-halogens to modulate electronic properties and binding interactions. The absence of such studies indicates that the exploration of this compound's therapeutic potential is still in its nascent stages, if it is being pursued at all.

Exploration of Specific Biological Mechanisms

Detailed explorations into the specific biological mechanisms of this compound, including any potential antifungal or anticancer activities, are not present in the scientific literature. Research in these areas would typically involve a variety of in vitro and in vivo assays to identify molecular targets and affected cellular pathways. For instance, antifungal mechanism studies might investigate interactions with fungal cell walls or key enzymes, while anticancer mechanism studies could explore effects on cell cycle regulation, apoptosis, or specific signaling cascades. To date, no such investigations have been published for this particular compound.

Potential Applications and Derivatization for Advanced Materials and Catalysis

Utilization as a Versatile Building Block in Organic Synthesis

While the structure of 5-Bromo-2-chloro-N-cyclopropylisonicotinamide, featuring bromo, chloro, and cyclopropylamide functional groups on a pyridine (B92270) ring, suggests its potential as a versatile building block, specific examples of its use in the synthesis of complex heterocyclic systems are not documented in peer-reviewed literature. The reactive sites—the bromine and chlorine atoms—are amenable to various cross-coupling reactions, and the amide functionality can influence the molecule's electronic properties and reactivity. However, without published research, any discussion of its synthetic utility in this context would be speculative.

Synthesis of Complex Heterocyclic Systems

There is no available research demonstrating the use of this compound as a precursor for the synthesis of more complex heterocyclic structures.

Ligand Design for Organometallic Catalysis

The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the amide group in this compound could potentially act as coordination sites for metal centers. This suggests a theoretical possibility for its use as a ligand in organometallic catalysis.

Chelating Properties and Coordination Chemistry

No studies have been published that investigate the chelating properties or coordination chemistry of this compound with various metal ions.

Application in Asymmetric Catalysis

There is no documented use of this compound or its derivatives as a chiral ligand in asymmetric catalysis.

Integration into Polymer and Materials Science

The presence of reactive halogen atoms on the aromatic ring could theoretically allow for the incorporation of this compound into polymeric structures.

Monomer Synthesis for Functional Polymers

No literature is available that describes the synthesis of monomers derived from this compound for the production of functional polymers.

Role in Supramolecular Chemistry and Crystal Engineering:While the broader family of isonicotinamides is known for its ability to form predictable hydrogen-bonding networks, which is fundamental to supramolecular chemistry and crystal engineering, there are no specific crystal structures or self-assembly studies published for this compound. The interplay of the halogen substituents (bromo- and chloro-) and the cyclopropyl (B3062369) group in directing crystal packing and forming non-covalent interactions has not been explored in the available literature.

Due to the absence of research data, no detailed findings or data tables can be provided for these sections. The scientific community has not yet published work on the application of this particular compound in the specified fields of materials science.

Advanced Analytical Methodologies for 5 Bromo 2 Chloro N Cyclopropylisonicotinamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography stands as a cornerstone for the analysis of pharmaceutical compounds like 5-Bromo-2-chloro-N-cyclopropylisonicotinamide. Its application spans from method development for purity testing to monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds such as this compound. ijpsonline.com Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of pyridine (B92270) derivatives and related active pharmaceutical ingredients (APIs). nih.govmdpi.com

Method development would typically involve screening various stationary phases and mobile phase compositions to achieve optimal separation of the main compound from any potential impurities. nih.gov For a compound with the polarity of this compound, a C18 or C8 column would be a suitable starting point.

The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both more polar and less polar impurities within a reasonable timeframe. Detection is typically performed using a UV detector, as the pyridine ring and associated chromophores are expected to exhibit strong absorbance in the UV region. researchgate.net

Validation of the HPLC method would be performed according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.

Table 1: Representative HPLC Method Parameters for Analysis of Halogenated Pyridine Carboxamides

| Parameter | Typical Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis could be employed for the detection of volatile impurities or starting materials in the final product. Furthermore, derivatization techniques can be used to convert the compound into a more volatile form suitable for GC analysis. mdpi.com For instance, silylation is a common derivatization method for compounds containing active hydrogens. mdpi.com

A typical GC method would utilize a capillary column with a stationary phase of intermediate polarity, such as a 5%-phenyl-95%-dimethylpolysiloxane. hmdb.ca The instrument would be equipped with a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (MS) for definitive identification of impurities. mdpi.com GC-MS is particularly powerful for impurity profiling as it provides structural information about the separated components. researchgate.net

Table 2: Illustrative GC-MS Conditions for Analysis of Related Compounds

| Parameter | Typical Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of organic reactions, such as the synthesis of this compound. mit.edu It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

For a compound of this nature, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). rochester.edubiotage.com The ratio of these solvents is adjusted to achieve a good separation, with the goal of having the product's retention factor (Rf) in the range of 0.3-0.5 for optimal resolution. libretexts.org Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the aromatic nature of the compound. libretexts.org

Table 3: Common TLC Solvent Systems for Pyridine Derivatives

| Solvent System (v/v) | Polarity | Typical Application |

|---|---|---|

| Hexane / Ethyl Acetate (7:3) | Low to Medium | General purpose separation |

| Dichloromethane (B109758) / Methanol (95:5) | Medium | For more polar compounds |

Electrophoretic Separation Techniques

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. For a compound like this compound, which is weakly basic due to the pyridine nitrogen, CE analysis would be feasible in an acidic buffer system where the compound would be protonated and carry a positive charge. nih.gov

The separation in CE is based on the differential migration of analytes in an electric field. Key parameters to optimize include the pH and composition of the background electrolyte (BGE), applied voltage, and capillary temperature. mdpi.com The use of additives like cyclodextrins in the BGE can also be explored to enhance the separation of closely related impurities. Detection is commonly performed using a diode array detector (DAD) to obtain UV spectra of the separated peaks. nih.gov

Spectrophotometric and Fluorometric Quantification Methods

UV-Vis spectrophotometry can be a straightforward and rapid method for the quantification of this compound in bulk form or in simple formulations, provided that no other components absorb at the selected wavelength. The pyridine ring system is known to exhibit characteristic UV absorption. researchgate.net For instance, pyridine itself shows absorption maxima around 250-262 nm. researchgate.net The presence of bromo and chloro substituents is likely to cause a bathochromic (red) shift in the absorption maximum. acs.org A quantitative method would involve preparing a calibration curve of absorbance versus concentration using a series of standards.

While there is no specific indication that this compound is fluorescent, fluorometric methods could potentially be developed following a derivatization reaction that introduces a fluorophore into the molecule. This approach can offer significantly higher sensitivity and selectivity compared to spectrophotometry. matec-conferences.org

Trace Analysis and Impurity Profiling

The identification and quantification of impurities at trace levels are critical for ensuring the safety and efficacy of an API. pharmaffiliates.com Impurity profiling for this compound would involve a comprehensive strategy to detect, identify, and quantify any process-related impurities, degradation products, or residual starting materials. researchgate.netoceanicpharmachem.com

This is typically achieved using a validated, high-resolution HPLC method with a sensitive detector, such as a DAD or a mass spectrometer. ijpsonline.com LC-MS is particularly powerful for this purpose as it provides mass information that is crucial for the structural elucidation of unknown impurities. pharmasalmanac.com The ICH guidelines set thresholds for the reporting, identification, and qualification of impurities in new drug substances. pharmaffiliates.com For any impurity found above the identification threshold (typically 0.10%), efforts must be made to determine its structure. pharmasalmanac.com

Trace analysis of potentially genotoxic impurities (PGIs) is of particular concern. researchgate.net If any of the starting materials or by-products contain structural alerts for mutagenicity, highly sensitive analytical methods, often involving LC-MS/MS or GC-MS, would need to be developed and validated to ensure their levels are below the threshold of toxicological concern (TTC). researchgate.net

Emerging Research Avenues and Future Perspectives for 5 Bromo 2 Chloro N Cyclopropylisonicotinamide Studies

Exploration of Sustainable and Eco-Friendly Synthetic Strategies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a molecule like 5-Bromo-2-chloro-N-cyclopropylisonicotinamide, this translates into a need for synthetic routes that are not only efficient but also environmentally benign. Future research in this area is poised to explore several promising strategies.

One key avenue is the adoption of biocatalysis . The amide bond formation, central to the synthesis of this compound, is a prime target for enzymatic methods. acs.org Lipases and other hydrolases, potentially used in low-water systems to shift the reaction equilibrium towards synthesis, could offer a mild and highly selective alternative to traditional chemical coupling agents. acs.org Furthermore, ATP-dependent enzymes, coupled with ATP recycling systems, present another sophisticated biocatalytic approach to amide bond synthesis in aqueous media. acs.org

Flow chemistry , particularly in microreactors, offers another significant opportunity for sustainable synthesis. This technology allows for precise control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety. mit.edudigitellinc.com For the synthesis of nicotinamide (B372718) derivatives, continuous-flow microreactors have already demonstrated success, often in conjunction with immobilized enzymes, leading to efficient and sustainable production. mit.edudigitellinc.com

The principles of green chemistry will also be central to future synthetic explorations. This includes the use of greener solvents, such as deep eutectic solvents (DES), and solvent-free reaction conditions. nih.gov Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption. nih.gov The development of novel catalysts, including biocatalysts and environmentally benign metal catalysts, will also be crucial in minimizing the environmental footprint of synthesizing this compound and its derivatives. nih.govnih.gov

Deeper Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. asme.orgbiosynth.com For this compound, these computational tools offer a powerful approach to accelerate research and development.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in this context. By analyzing the structural features of a series of isonicotinamide (B137802) derivatives and their corresponding biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. digitellinc.comtandfonline.com This allows for the in silico design of molecules with potentially enhanced properties, prioritizing synthetic efforts and reducing the need for extensive and costly experimental screening. tandfonline.com

Molecular docking and molecular dynamics (MD) simulations are other powerful computational techniques that can provide deep insights into the interactions of this compound with biological targets. nih.govresearchgate.net These methods can be used to predict the binding affinity and mode of interaction of the molecule with specific proteins, guiding the design of more potent and selective derivatives. researchgate.net

Furthermore, AI and ML algorithms can be employed to predict a wide range of properties, including physicochemical characteristics, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. acs.orgbiosynth.comrsc.org This early-stage in silico assessment can help to identify promising candidates and flag potential liabilities long before they are synthesized, streamlining the entire discovery and development process. acs.org The use of generative models, a more advanced form of AI, could even lead to the de novo design of novel isonicotinamide derivatives with optimized, multi-parameter profiles. semanticscholar.org

| Computational Approach | Application in the Study of this compound | Potential Benefits |

| QSAR Modeling | Predict biological activity based on molecular structure. | Prioritize synthesis of potent analogs, reduce experimental screening. digitellinc.comtandfonline.com |

| Molecular Docking | Predict binding mode and affinity to biological targets. | Guide the design of more selective and potent compounds. nih.govresearchgate.net |

| Molecular Dynamics | Simulate the dynamic behavior of the molecule and its interactions. | Provide a deeper understanding of binding mechanisms. nih.gov |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. | Early identification of potential liabilities, reduce late-stage attrition. acs.orgrsc.org |

Investigation of Novel Mechanistic Insights

A thorough understanding of the mechanism of action is crucial for the rational design of new therapeutic agents and materials. For this compound, future research will need to delve into its molecular interactions and biochemical effects.

Given that pyridine-containing compounds are known to interact with a wide range of biological targets, a key area of investigation will be enzyme inhibition . acs.org The isonicotinamide scaffold is present in molecules that inhibit various enzymes, and the specific substitution pattern of this compound could confer selectivity for particular targets. biosynth.comcolab.ws Detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible) for any identified enzyme targets. biosynth.com

The pyridine (B92270) ring is also a key component of the nicotinamide adenine (B156593) dinucleotide (NAD) coenzymes, which are central to cellular redox reactions. researchgate.net Investigating the potential of this compound to modulate the activity of NAD(P)+/NAD(P)H-dependent enzymes is another important research avenue. tandfonline.com

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in elucidating the precise interactions between this compound and its biological targets at the atomic level. mdpi.com This structural information can provide a detailed roadmap for the design of next-generation derivatives with improved properties.

Potential for Development in Non-Biological Advanced Materials